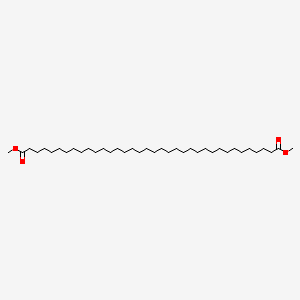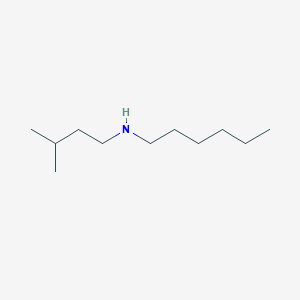
Dotriacontyl hexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dotriacontyl hexadecanoate is a long-chain ester compound formed from the esterification of dotriacontanol (a 32-carbon alcohol) and hexadecanoic acid (palmitic acid, a 16-carbon fatty acid). This compound is a significant component of natural waxes, including beeswax, and is known for its hydrophobic properties and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dotriacontyl hexadecanoate can be synthesized through the esterification reaction between dotriacontanol and hexadecanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the esterification process, thus driving the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. Techniques such as high-temperature gas chromatography can be employed to monitor the reaction progress and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Dotriacontyl hexadecanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves breaking the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of dotriacontanol and hexadecanoic acid. Transesterification involves the exchange of the ester group with another alcohol, forming a different ester and alcohol .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water, heat.
Transesterification: Alcohol, acid or base catalyst, heat.
Major Products:
Hydrolysis: Dotriacontanol and hexadecanoic acid.
Transesterification: New ester and alcohol depending on the reactants used.
Scientific Research Applications
Dotriacontyl hexadecanoate has various applications in scientific research and industry:
Chemistry: Used as a standard in chromatographic analysis to study the composition of natural waxes and lipids.
Biology: Investigated for its role in the structure and function of biological membranes and natural waxes.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature and stability.
Mechanism of Action
The mechanism of action of dotriacontyl hexadecanoate is primarily related to its hydrophobic properties. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its long hydrocarbon chains provide stability and resistance to oxidation, making it an effective protective agent in various applications .
Comparison with Similar Compounds
Triacontyl hexadecanoate: An ester of triacontanol (a 30-carbon alcohol) and hexadecanoic acid.
Hexacosyl hexadecanoate: An ester of hexacosanol (a 26-carbon alcohol) and hexadecanoic acid.
Comparison: Dotriacontyl hexadecanoate is unique due to its longer carbon chain, which provides enhanced hydrophobicity and stability compared to shorter-chain esters. This makes it particularly useful in applications requiring long-lasting protective coatings and stable emulsions .
Properties
CAS No. |
80252-38-6 |
|---|---|
Molecular Formula |
C48H96O2 |
Molecular Weight |
705.3 g/mol |
IUPAC Name |
dotriacontyl hexadecanoate |
InChI |
InChI=1S/C48H96O2/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-35-37-39-41-43-45-47-50-48(49)46-44-42-40-38-36-34-16-14-12-10-8-6-4-2/h3-47H2,1-2H3 |
InChI Key |
FMGHDGZLCHHZKR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propanedinitrile, [3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]-](/img/structure/B14433112.png)

![3,5-Dichloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14433126.png)
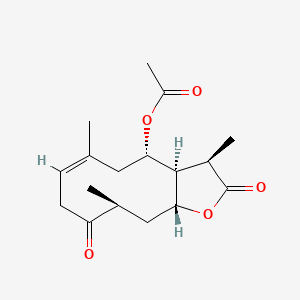
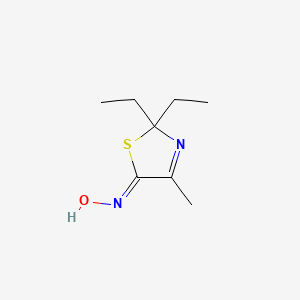
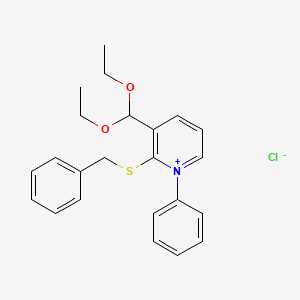
![N-(2-Hydroxyethyl)-N'-[1-(4-octylphenyl)ethyl]thiourea](/img/structure/B14433145.png)
![2-[(E)-(3-Oxo-1,3-diphenylpropylidene)amino]ethane-1-sulfonic acid](/img/structure/B14433155.png)

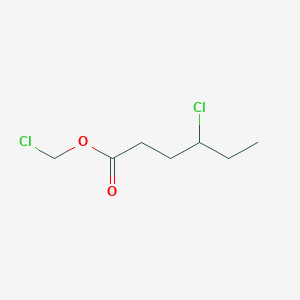
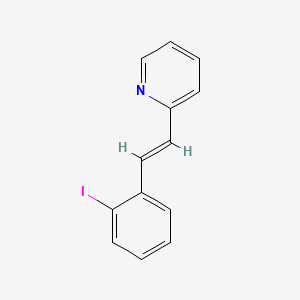
![Spiro[11.12]tetracosan-13-ol](/img/structure/B14433172.png)
